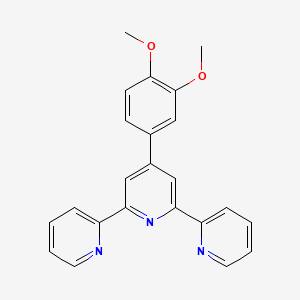
(4-Bromoquinolin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 4th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-2-yl)methanol typically involves the bromination of quinoline followed by hydroxymethylation. One common method includes the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This process involves the use of a photocatalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and hydroxymethylation reactions under controlled conditions. The use of transition metal catalysts and green reaction protocols are also explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromoquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-ylmethanol.
Substitution: Nucleophilic substitution reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4-Bromoquinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
- (3-Bromoquinolin-2-yl)methanol
- (8-Bromoquinolin-4-yl)methanol
- Quinolin-2-ylmethanol
Comparison: (4-Bromoquinolin-2-yl)methanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
IUPAC Name |
(4-bromoquinolin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-5,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYSDWDMNIDWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
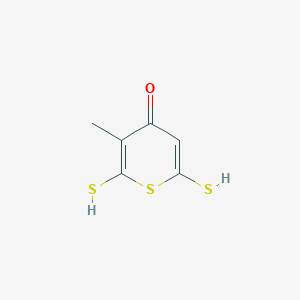
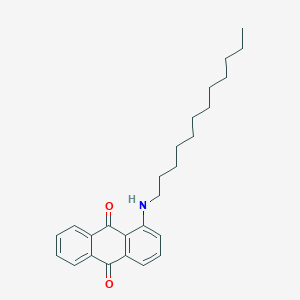
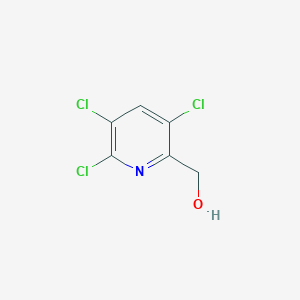
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
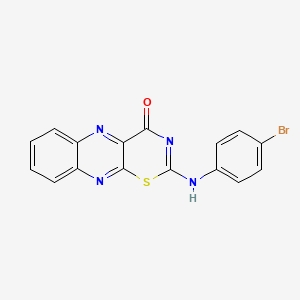
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
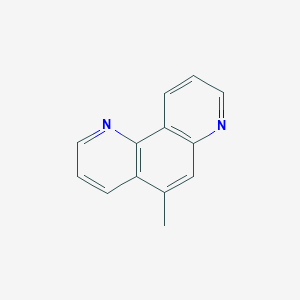
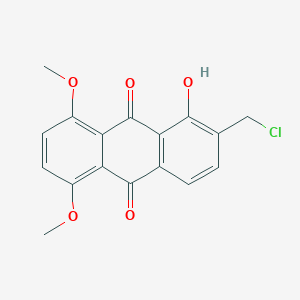
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)

![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

